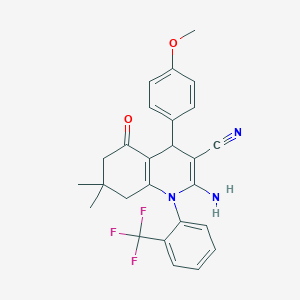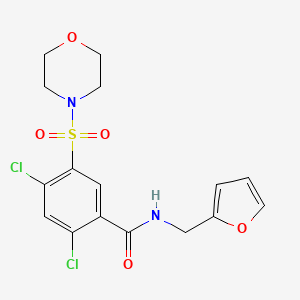![molecular formula C26H18FN3O2S2 B11536046 N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536046.png)
N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-フルオロフェニル)-2-[(6-{[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アミノ}-1,3-ベンゾチアゾール-2-イル)スルファニル]アセトアミドは、フルオロフェニル基、ベンゾチアゾール基、ナフタレン基を組み合わせた複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(2-フルオロフェニル)-2-[(6-{[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アミノ}-1,3-ベンゾチアゾール-2-イル)スルファニル]アセトアミドの合成は、一般的に多段階の有機反応を伴います。一般的な経路には、次のものが含まれます。
ベンゾチアゾール核の形成: 2-アミノチオフェノールと適切なアルデヒドを出発物質として、環化反応によりベンゾチアゾール環を形成します。
ナフタレン基の導入: ベンゾチアゾール誘導体を塩基性条件下で2-ヒドロキシナフタレンアルデヒドと縮合させて、シッフ塩基を形成します。
フルオロフェニル基の結合: 最後のステップでは、フルオロフェニル基をアセトアミド部分に導入する求核置換反応が行われます。
工業生産方法
この化合物の工業生産には、収率と純度を最大化するように上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、クロマトグラフィーや結晶化などの高度な精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にヒドロキシナフタレン基で酸化反応を起こし、キノンが生成されます。
還元: 還元反応は、シッフ塩基を標的にし、対応するアミンとアルデヒドに変換することができます。
置換: フルオロフェニル基は、求電子性芳香族置換反応に参加し、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: 求電子性芳香族置換は、硫酸 (H₂SO₄) や硝酸 (HNO₃) などの試薬によって促進できます。
主な生成物
酸化: キノンやその他の酸化誘導体。
還元: アミンとアルデヒド。
置換: 使用した求電子剤に応じて、さまざまな置換誘導体が生成されます。
科学研究への応用
化学
有機合成において、この化合物はより複雑な分子のビルディングブロックとして役立ちます。そのユニークな構造により、さまざまな化学修飾が可能になり、新素材や触媒の開発に役立ちます。
生物学
この化合物は、特にタンパク質や酵素との相互作用において、潜在的な生物活性を持つため、創薬や開発の候補として考えられます。酵素阻害や受容体結合などの特性を示す可能性があります。
医学
医薬化学では、N-(2-フルオロフェニル)-2-[(6-{[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アミノ}-1,3-ベンゾチアゾール-2-イル)スルファニル]アセトアミドは、抗炎症作用、抗癌作用、抗菌作用などの治療の可能性について研究されています。
産業
この化合物の構造的特徴は、新ポリマーの開発や電子機器の構成要素としての役割を果たすなど、材料科学への応用にも役立つ可能性があります。
科学的研究の応用
N-(2-FLUOROPHENYL)-2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Materials Science: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.
Chemical Research: Employed as a reagent or intermediate in various organic synthesis reactions.
作用機序
この化合物がその効果を発揮するメカニズムは、その特定の用途によって異なります。生物学的な文脈では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。ベンゾチアゾール基とナフタレン基は、タンパク質中の疎水性ポケットへの結合を促進し、フルオロフェニル基はハロゲン結合を通じて結合親和性を高める可能性があります。
類似化合物の比較
類似化合物
- N-(2-クロロフェニル)-2-[(6-{[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アミノ}-1,3-ベンゾチアゾール-2-イル)スルファニル]アセトアミド
- N-(2-ブロモフェニル)-2-[(6-{[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アミノ}-1,3-ベンゾチアゾール-2-イル)スルファニル]アセトアミド
独自性
塩素化および臭素化アナログと比較して、フッ素化された化合物は、親油性と代謝安定性の向上など、異なる物理化学的特性を示す可能性があります。これらの違いは、その生物活性とさまざまな用途への適合性に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- **N-(2-CHLOROPHENYL)-2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE
- **N-(2-BROMOPHENYL)-2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE
Uniqueness
The presence of the fluorophenyl group in N-(2-FLUOROPHENYL)-2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE imparts unique electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated or brominated analogs.
特性
分子式 |
C26H18FN3O2S2 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-2-[[6-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H18FN3O2S2/c27-20-7-3-4-8-21(20)29-25(32)15-33-26-30-22-11-10-17(13-24(22)34-26)28-14-19-18-6-2-1-5-16(18)9-12-23(19)31/h1-14,31H,15H2,(H,29,32) |
InChIキー |
ZIZWPGIZTGVHBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=CC=CC=C5F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11535964.png)
![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11535976.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B11535981.png)
![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11535984.png)

![3,5-Dibenzamido-N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-YL)oxy]phenyl}benzamide](/img/structure/B11536000.png)
![Thiazolo[4,5-d]pyrimidine-5,7-diamine, 2-methylthio-](/img/structure/B11536002.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11536005.png)
![(2E)-2-(acetylamino)-N-{1-[4-(2-bromoethyl)phenyl]ethyl}-3-phenylprop-2-enamide](/img/structure/B11536010.png)
![N-tert-Butyl-2-[N'-(2-iodobenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B11536019.png)

![2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11536031.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-benzimidazol-2-ylmethylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536042.png)

